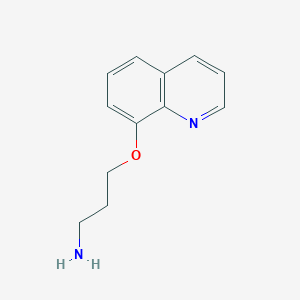

3-(Quinolin-8-yloxy)propan-1-amine

Description

Significance of Quinoline (B57606) Derivatives in Contemporary Synthetic Chemistry

Quinoline derivatives are a cornerstone of modern synthetic chemistry, valued for their diverse applications. nih.govnumberanalytics.com In medicinal chemistry, the quinoline nucleus is a key component in a multitude of pharmaceuticals. rsc.orgnih.gov Beyond pharmaceuticals, quinoline derivatives are integral to the development of materials with specific optical and electronic properties, finding use in organic light-emitting diodes (OLEDs) and as sensors. mdpi.com Their ability to act as ligands for various metal ions has also led to their use in catalysis and coordination chemistry. core.ac.ukresearchgate.net The continuous development of novel synthetic methods, including multicomponent reactions and green chemistry approaches, further expands the accessibility and utility of this important class of compounds. rsc.orgtandfonline.com

The 3-(Quinolin-8-yloxy)propan-1-amine Moiety: Structural Foundation and Research Trajectory

The compound this compound, with the CAS number 198782-79-5 and molecular formula C12H14N2O, represents a specific functionalization of the quinoline scaffold. bldpharm.comchembk.com This molecule incorporates an aminopropoxy side chain at the 8-position of the quinoline ring via an ether linkage. This structural motif, featuring both a chelating 8-oxy-quinoline unit and a flexible amino-functionalized chain, suggests potential applications in coordination chemistry and as a building block for more complex molecular architectures.

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, its synthesis can be logically inferred from established methodologies for similar 8-hydroxyquinoline (B1678124) derivatives. A plausible synthetic route involves the reaction of 8-hydroxyquinoline with a protected 3-aminopropanol derivative or a species such as 3-chloropropan-1-amine. For instance, the synthesis of analogous 3-aryloxy-3-substituted propanamines has been described, involving the treatment of a hydroxy intermediate with an alkali metal hydride to form an alkali metal salt, which is then reacted with a suitable compound containing a leaving group.

The research trajectory for this specific moiety likely lies within the broader exploration of quinoline-based ligands for metal coordination and the development of novel functional materials. The presence of both a nitrogen atom in the quinoline ring and the terminal primary amine, separated by a flexible propyloxy linker, makes it an interesting candidate for the formation of coordination polymers and metal complexes with potential catalytic or material applications. core.ac.ukresearchgate.net

Historical Development of Quinoline Synthesis and Functionalization Methodologies

The history of quinoline synthesis dates back to the 19th century. numberanalytics.com The first isolation of quinoline from coal tar was reported by Friedlieb Ferdinand Runge in 1834. numberanalytics.com However, it was the development of named reactions that truly opened the door to the systematic synthesis of a wide array of quinoline derivatives.

One of the earliest and most well-known methods is the Skraup synthesis , developed in 1880. This reaction involves the treatment of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comresearchgate.net Shortly after, the Doebner-von Miller reaction provided an alternative route using α,β-unsaturated aldehydes or ketones in the presence of an acid. researchgate.net The Friedländer synthesis , which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl, is another classical and versatile method. numberanalytics.com

Over the years, numerous other methods have been developed, including the Combes, Conrad-Limpach, and Pfitzinger syntheses, each offering different advantages in terms of substrate scope and regioselectivity. researchgate.net More recent advancements have focused on developing more efficient and environmentally friendly "green" approaches to quinoline synthesis, utilizing techniques such as microwave-assisted synthesis and multicomponent reactions. tandfonline.comresearchgate.net These modern methods not only improve the efficiency of obtaining the core quinoline scaffold but also facilitate its further functionalization, allowing for the introduction of a wide variety of substituents at different positions on the ring system. mdpi.com

Strategies for Quinoline Ring System Construction and Functionalization

The quinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds. A variety of methods have been developed for its construction and subsequent modification.

Classical Annulation Reactions: Friedländer, Knorr, and Meth-Cohn Syntheses

Several classical named reactions provide reliable access to the quinoline ring system.

The Friedländer synthesis , first reported by Paul Friedländer in 1882, is a widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. researchgate.netyoutube.com This reaction can be catalyzed by either acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases. researchgate.net The versatility of the Friedländer synthesis allows for the preparation of a diverse range of substituted quinolines by varying the starting materials.

| Reaction | Reactants | Catalysts/Reagents | Products |

| Friedländer Synthesis | 2-Aminoaryl aldehydes/ketones and compounds with α-methylene groups | Acids (e.g., TFA, p-TsOH), Bases (e.g., KOH, piperidine) | Substituted quinolines |

| Knorr Synthesis | β-Ketoanilides | Strong acids (e.g., H2SO4) | 2-Quinolones |

| Meth-Cohn Synthesis | Acylanilides | Vilsmeier reagent (POCl3/DMF) | 2-Chloro-3-substituted quinolines |

The Knorr quinoline synthesis , developed by Ludwig Knorr in 1886, involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to yield 2-quinolones (2-hydroxyquinolines). chemistrysteps.com The reaction proceeds via an intramolecular electrophilic aromatic substitution. jk-sci.com Depending on the reaction conditions, the formation of 4-hydroxyquinolines can be a competing side reaction. jk-sci.com

The Meth-Cohn quinoline synthesis provides a route to 2-chloro-3-substituted quinolines from acylanilides using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide). organicchemistrytutor.com This method is particularly useful for introducing functionality at the 2 and 3 positions of the quinoline ring.

Regioselective Functionalization of the Quinoline Nucleus

Modern synthetic strategies often focus on the direct and regioselective functionalization of the pre-formed quinoline ring system. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose, allowing for the introduction of various functional groups at specific positions with high atom and step economy. mdpi.com These methods provide access to quinoline derivatives that may be difficult to obtain through classical syntheses. mdpi.com The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions.

Ethereal Linkage Formation and Amine Introduction

The synthesis of this compound from the quinoline core requires the formation of an ether bond at the 8-position and the introduction of a three-carbon chain terminating in an amine.

O-Alkylation Reactions Utilizing 8-Hydroxyquinoline Derivatives

The key step in forming the ether linkage is the O-alkylation of 8-hydroxyquinoline, a reaction commonly achieved through the Williamson ether synthesis . masterorganicchemistry.comwikipedia.org This SN2 reaction involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline to form a more nucleophilic alkoxide, which then displaces a leaving group on an appropriate alkyl halide. youtube.commasterorganicchemistry.com

Commonly, a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH) is used to generate the 8-quinoloxide anion in situ. nih.gov The choice of the alkylating agent is crucial for the successful synthesis of the desired side chain.

Integration of the Propane-1-amine Side Chain into the Quinoline-8-yloxy Scaffold

There are two primary strategies for introducing the propane-1-amine side chain onto the 8-hydroxyquinoline scaffold.

Strategy 1: Two-step approach via a dihaloalkane

One common method involves a two-step sequence. First, 8-hydroxyquinoline is reacted with a dihaloalkane, such as 1,3-dibromopropane (B121459), in the presence of a base. This initial Williamson ether synthesis yields an intermediate, 8-(3-bromopropoxy)quinoline. nih.gov Subsequently, this intermediate is treated with a source of ammonia or a protected amine equivalent to introduce the amino group via a second nucleophilic substitution.

Strategy 2: Direct alkylation with a protected amino-alkyl halide

A more direct approach involves the O-alkylation of 8-hydroxyquinoline with a reagent that already contains the three-carbon spacer and a protected amine functionality. A prominent example of this strategy is the use of N-(3-bromopropyl)phthalimide. The reaction of 8-hydroxyquinoline with this reagent under basic conditions directly forms N-(3-(quinolin-8-yloxy)propyl)phthalimide.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| O-Alkylation | 8-Hydroxyquinoline, N-(3-bromopropyl)phthalimide | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-(3-(Quinolin-8-yloxy)propyl)phthalimide |

| Deprotection | N-(3-(Quinolin-8-yloxy)propyl)phthalimide | Hydrazine hydrate (N2H4·H2O), Solvent (e.g., Ethanol) | This compound |

Advanced Synthetic Techniques and Optimization of Reaction Conditions

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the Williamson ether synthesis step, factors such as the choice of base, solvent, and reaction temperature can significantly impact the reaction efficiency. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are often preferred as they can accelerate SN2 reactions. wikipedia.org Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases.

In recent years, microwave-assisted synthesis has gained traction as a method to accelerate organic reactions. mdpi.com The application of microwave irradiation can lead to shorter reaction times, higher yields, and improved purity of the products in both the etherification and subsequent amination steps.

An exploration of advanced synthetic methodologies has paved the way for more efficient and scalable production of complex molecules like this compound. These modern techniques offer significant advantages over traditional synthetic routes, including enhanced reaction rates, improved yields, and greater control over reaction parameters. This article delves into several cutting-edge approaches for the synthesis and functionalization of this quinoline derivative and related amine structures.

Structure

3D Structure

Properties

IUPAC Name |

3-quinolin-8-yloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11/h1-2,4-6,8H,3,7,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYFCKIQWAXRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCN)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a primary tool for determining the molecular framework of 3-(Quinolin-8-yloxy)propan-1-amine. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra provide unambiguous evidence for the compound's structure.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The quinoline (B57606) ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the ether linkage. The protons of the propyl chain are observed in the aliphatic region (δ 1.5-4.5 ppm).

The methylene (B1212753) group adjacent to the ether oxygen (O-CH₂) is deshielded and appears at a higher chemical shift compared to the other methylene group. The terminal amine group (CH₂-N) also shows a characteristic shift, while the primary amine protons (NH₂) typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (Quinoline) | ~8.8 | Doublet of doublets |

| H-3 (Quinoline) | ~7.4 | Doublet of doublets |

| H-4 (Quinoline) | ~8.4 | Doublet of doublets |

| H-5 (Quinoline) | ~7.5 | Doublet |

| H-6 (Quinoline) | ~7.3 | Triplet |

| H-7 (Quinoline) | ~7.0 | Doublet |

| O-CH₂ (Propyl) | ~4.3 | Triplet |

| CH₂-CH₂-CH₂ | ~2.1 | Quintet |

| CH₂-NH₂ (Propyl) | ~3.0 | Triplet |

Note: Exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides confirmation of the carbon framework, showing a unique resonance for each chemically distinct carbon atom. The spectrum is divided into the aromatic region (δ 110-160 ppm) for the quinoline carbons and the aliphatic region (δ 25-70 ppm) for the propyl chain carbons.

The carbon atom C-8, directly bonded to the ether oxygen, is significantly shifted downfield. The hybridization states (sp² for aromatic carbons and sp³ for aliphatic carbons) are readily confirmed by their respective chemical shift ranges.

Table 2: Typical ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Quinoline) | ~149.0 |

| C-3 (Quinoline) | ~121.5 |

| C-4 (Quinoline) | ~136.0 |

| C-4a (Quinoline) | ~140.0 |

| C-5 (Quinoline) | ~126.5 |

| C-6 (Quinoline) | ~122.0 |

| C-7 (Quinoline) | ~110.0 |

| C-8 (Quinoline) | ~154.0 |

| C-8a (Quinoline) | ~129.0 |

| O-CH₂ (Propyl) | ~66.0 |

| CH₂-CH₂-CH₂ | ~29.0 |

Note: These are representative values derived from analyses of similar quinoline ether structures.

To definitively assign all proton and carbon signals, multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the quinoline and propyl moieties. For instance, it would show correlations between H-5, H-6, and H-7 on the quinoline ring and between the three methylene groups of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This technique is crucial for assigning the carbons of the propyl chain and the protonated carbons of the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) couplings between protons and carbons. This is particularly powerful for establishing the connection between the quinoline system and the propyl chain. A key HMBC correlation would be observed from the O-CH₂ protons of the propyl chain to the C-8 carbon of the quinoline ring, unequivocally confirming the position of the ether linkage.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule's functional groups, providing a molecular fingerprint.

The FT-IR spectrum of this compound presents characteristic absorption bands that confirm the presence of its key functional groups. The analysis of a closely related compound, (5-chloro-quinolin-8-yloxy) acetic acid, provides insight into the expected vibrations for the quinoline-8-yloxy core. scirp.org The primary amine group exhibits characteristic N-H stretching vibrations, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. docbrown.info

Table 3: Prominent FT-IR Vibrational Bands and Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400, ~3300 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~3050 | C-H stretching | Aromatic (Quinoline) |

| ~2940, ~2870 | C-H stretching (asymmetric & symmetric) | Aliphatic (-CH₂-) |

| ~1620, ~1580, ~1500 | C=C and C=N stretching | Quinoline Ring |

| ~1600 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| ~1460 | C-H bending | Aliphatic (-CH₂-) |

| ~1260 | C-O-C stretching (asymmetric) | Aryl-Alkyl Ether |

| ~1100 | C-N stretching | Aliphatic Amine |

Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. It is particularly sensitive to the vibrations of the aromatic quinoline ring. Based on studies of similar quinoline derivatives, strong Raman signals are expected for the ring stretching and breathing modes. scirp.orgscirp.org The symmetric vibrations of the carbon skeleton, which are often weak in FT-IR, can be prominent in the Raman spectrum.

Table 4: Expected Raman Shifts and Assignments

| Raman Shift (cm⁻¹) | Vibration Type | Moiety |

|---|---|---|

| ~3060 | C-H stretching | Aromatic (Quinoline) |

| ~2930 | C-H stretching | Aliphatic (-CH₂-) |

| ~1570 | Ring stretching | Quinoline Ring |

| ~1400 | Ring breathing/stretching | Quinoline Ring |

| ~1370 | In-plane ring deformation | Quinoline Ring |

| ~1250 | C-O-C stretching | Aryl-Alkyl Ether |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₄N₂O, the expected monoisotopic mass is 202.1106 g/mol .

The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the propanamine side chain and fragmentation of the quinoline ring system. Alpha-cleavage is a characteristic fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion. Another likely fragmentation is the loss of the aminopropyl side chain.

A significant fragmentation pathway for the quinoline moiety itself involves the loss of HCN, which has been observed in studies of quinoline fragmentation. This would lead to a fragment ion with the formula C₈H₆˙⁺.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 203.11789 |

| [M+Na]⁺ | 225.09983 |

| [M]⁺ | 202.11006 |

| [M-H]⁻ | 201.10333 |

This data is based on predicted values and has not been experimentally confirmed for this compound.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data such as the unit cell dimensions, space group, and specific atomic coordinates are not available.

However, X-ray diffraction studies on related quinoline derivatives provide insights into the potential solid-state conformation. For instance, studies on 5,8-quinolinedione (B78156) derivatives have detailed their crystal structures and packing. mdpi.com It is anticipated that the quinoline ring in this compound would be essentially planar, with the propanamine side chain adopting a specific conformation to minimize steric hindrance and potentially participate in intermolecular hydrogen bonding through its amine group. The ether linkage would define the spatial relationship between the quinoline core and the side chain.

To provide a comprehensive understanding of its solid-state architecture, a future single-crystal X-ray diffraction study of this compound would be invaluable.

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions: Pathways to Quinoline (B57606) N-Oxide Derivatives

The nitrogen atom of the quinoline ring can be selectively oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the quinoline system, often facilitating subsequent functionalization reactions. acs.org Amine oxides are typically synthesized by the oxidation of tertiary amines or aromatic N-heterocycles using reagents like hydrogen peroxide or peracids (e.g., m-CPBA). wikipedia.org

A notable challenge in the oxidation of molecules like 3-(Quinolin-8-yloxy)propan-1-amine is the presence of the primary amine, which is generally more susceptible to oxidation than the heterocyclic nitrogen. However, methods have been developed for the selective N-oxidation of heteroarenes in the presence of aliphatic amines. nih.gov One successful strategy involves the in-situ protonation of the more basic aliphatic amine with a Brønsted acid. This protection step allows for the selective oxidation of the less basic quinoline nitrogen, yielding the quinoline N-oxide derivative. nih.gov The reaction of quinoline with peroxycarboxylic acids is a known route to its N-oxide. researchgate.net

The formation of the N-oxide is a critical step for certain C-H functionalization strategies. The N-oxide group activates the C2 position of the quinoline ring, making it susceptible to various transformations that are otherwise difficult to achieve. acs.orgnih.gov

Table 1: Typical Conditions for Quinoline N-Oxidation

| Oxidizing Agent | Catalyst/Additive | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| m-CPBA (70%) | None | Chloroform | 0 °C to RT | High yield of N-oxide nih.gov |

| Hydrogen Peroxide | None | N/A | N/A | Common industrial and lab reagent wikipedia.org |

Reduction Reactions and Diversification of Quinoline Derivatives

The reduction of the this compound scaffold can occur at two primary sites: the quinoline N-oxide (if formed) and the quinoline ring itself. The reduction of a quinoline N-oxide back to the parent quinoline is a common deoxygenation step, often employed after the N-oxide has been used to direct functionalization. acs.org Reagents such as diboron (B99234) compounds, like bis(pinacolato)diboron (B136004) ((pinB)₂), and trialkylboranes have proven effective for the reduction of various amine N-oxides. nih.gov

The quinoline ring system itself can also be reduced. Generally, the pyridine (B92270) ring is more easily reduced than the benzene (B151609) ring. tutorsglobe.com Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can lead to the saturation of the nitrogen-containing ring, yielding tetrahydroquinoline derivatives. The conditions of the reduction determine the extent and selectivity of the process.

Table 2: Reagents for Reduction Reactions of Quinoline Derivatives

| Reagent | Substrate | Product | Notes |

|---|---|---|---|

| (pinB)₂ | Amine N-Oxide | Amine | Broad reducing ability nih.gov |

| Triethylborane (Et₃B) | Alkylamine N-Oxide | Alkylamine | Facile reduction compared to pyridine-N-oxides nih.gov |

Nucleophilic Substitution Reactions Involving the Amine Moiety

The primary amine group (-NH₂) of the propanamine side chain is a potent nucleophile, making it a prime site for functionalization. youtube.com The lone pair of electrons on the nitrogen atom can attack a wide range of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. youtube.com

These reactions include alkylation, acylation, and sulfonylation. For instance, reaction with halogenoalkanes can proceed via nucleophilic substitution to yield secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. chemguide.co.uk This sequential substitution occurs because the resulting secondary amine is often a better nucleophile than the starting primary amine. chemguide.co.uk Acylation with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. These transformations are fundamental for modifying the compound's properties and for building more complex molecular architectures.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring exhibits a dual reactivity profile. The electron-withdrawing effect of the nitrogen atom deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack. Conversely, the benzene ring behaves more like a typical aromatic system. researchgate.nettutorsglobe.com

Electrophilic Aromatic Substitution (EAS): EAS on the quinoline ring generally occurs on the carbocyclic (benzene) ring, predominantly at positions 5 and 8. tutorsglobe.comquora.com This regioselectivity is because attack at these positions preserves the aromaticity of the pyridine ring in the intermediate sigma complex. quora.com In the case of this compound, the existing -OR group at the 8-position is an activating, ortho-, para-directing group. However, since the 8-position is already substituted, its influence would primarily direct incoming electrophiles to the 5 and 7 positions. The strong deactivation of the pyridine ring means that harsh conditions are often required for electrophilic substitution. tutorsglobe.com

Nucleophilic Aromatic Substitution (NAS): NAS preferentially occurs on the electron-deficient heterocyclic (pyridine) ring, mainly at positions 2 and 4. tutorsglobe.comquora.com This is because the nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediate. quora.com The presence of a good leaving group is typically required for these reactions to proceed efficiently. For the parent quinoline, direct substitution of a hydride ion is difficult, but reactions like the Chichibabin reaction (amination at C2) can occur under specific conditions.

Mechanistic Studies of Quinoline Ring Formation and Subsequent Functionalizations

The quinoline scaffold itself can be constructed through several classic synthetic methods, most of which involve the cyclization of aniline (B41778) derivatives. nih.gov The Skraup and Doebner-Miller reactions, for example, involve the reaction of anilines with α,β-unsaturated carbonyl compounds (often generated in situ from glycerol) under acidic conditions. researchgate.net The mechanism involves Michael addition, electrophilic ring closure, dehydration, and a final oxidation step to form the aromatic quinoline ring. researchgate.net

Modern synthetic efforts have focused on the direct C-H functionalization of pre-formed quinoline rings to introduce substituents with high regioselectivity. nih.govrsc.org A common strategy involves the use of quinoline N-oxides. The N-oxide acts as a directing group, facilitating transition-metal-catalyzed reactions at the C2 position. acs.orgnih.gov After the desired functional group is installed, the N-oxide can be removed via reduction, providing an efficient route to C2-substituted quinolines. acs.org Another approach is the electrophilic cyclization of N-(2-alkynyl)anilines, which can yield a variety of substituted quinolines under mild conditions. nih.gov

Reactivity Profile and Transformations of the this compound Scaffold

Amine Functionalization: The primary amine is the most reactive nucleophilic site and can be readily modified through alkylation, acylation, or by participating in reactions like the Mannich reaction. youtube.commdpi.com

Quinoline Ring Substitution: The 8-oxy substituent activates the benzene ring for electrophilic substitution, likely directing towards the 5 and 7 positions. The pyridine ring remains susceptible to nucleophilic attack, particularly at C2 and C4.

N-Oxidation: Selective oxidation of the quinoline nitrogen is a key transformation, enabling a host of C-H functionalization reactions at the C2-position, thereby expanding the synthetic utility of the scaffold. acs.orgnih.gov

Ether Linkage: The ether bond is generally stable but could be cleaved under harsh acidic conditions (e.g., using HBr or HI).

The interplay between the functional groups is crucial. For example, the basicity of the amine can influence reactions on the quinoline ring by affecting the state of protonation. Conversely, the bulky and electron-rich quinoline system can sterically and electronically influence the reactivity of the side chain. This integrated reactivity makes the this compound scaffold a versatile platform for creating a diverse library of derivatives.

Coordination Chemistry of the 3 Quinolin 8 Yloxy Propan 1 Amine Ligand

Chelation Modes and Ligand Denticity of Quinoline-8-oxy Derivatives

The structural features of 3-(Quinolin-8-yloxy)propan-1-amine suggest its potential to act as a versatile chelating agent, offering multiple coordination modes and variable denticity depending on the metal center and reaction conditions.

Identification of Potential N- and O-Donor Sites

The this compound ligand possesses two primary donor sites that can participate in coordination with a metal ion. These are the nitrogen atom of the quinoline (B57606) ring and the etheric oxygen atom of the propanoxy chain. The lone pair of electrons on the quinoline nitrogen makes it a potent Lewis base, readily available for coordination. The ether oxygen, with its lone pairs, also presents a potential coordination site, allowing for the formation of a stable chelate ring. Furthermore, the terminal primary amine group (-NH2) introduces an additional nitrogen donor site, enhancing the ligand's potential for higher denticity.

Investigation of Bidentate, Tridentate, and Tetradentate Coordination Possibilities

Based on its structure, this compound can theoretically exhibit various coordination modes:

Bidentate Coordination: The most probable coordination mode involves the quinoline nitrogen and the ether oxygen, forming a stable six-membered chelate ring. This N,O-bidentate chelation is a common feature in related 8-hydroxyquinoline (B1678124) derivatives. scirp.org Alternatively, bidentate coordination could occur through the quinoline nitrogen and the terminal amine nitrogen, creating a larger and potentially less stable chelate ring.

Tridentate Coordination: The ligand could potentially act as a tridentate N,N,O-donor by involving the quinoline nitrogen, the ether oxygen, and the terminal amine nitrogen in binding to a single metal center. This would require a specific spatial arrangement of the ligand around the metal ion.

Tetradentate Coordination: While less likely, the possibility of the ligand bridging two metal centers, or a single ligand coordinating in a tetradentate fashion under specific steric and electronic conditions, cannot be entirely ruled out. However, no documented examples of such coordination for this specific ligand have been found.

Currently, there is a lack of specific experimental studies and crystallographic data in the refereed literature to definitively confirm these proposed coordination modes for this compound.

Synthesis and Characterization of Metal Complexes

The synthesis and structural elucidation of metal complexes are fundamental to understanding the coordination behavior of a ligand. For this compound, this area remains significantly underdeveloped.

Formation of Transition Metal Complexes (e.g., Pd(II), Ag(I), Cu(II), Ni(II), Co(II))

While the synthesis of the ligand itself has been reported, there is a conspicuous absence of published research detailing the synthesis of its complexes with the specified transition metals: Palladium(II), Silver(I), Copper(II), Nickel(II), and Cobalt(II). General methodologies for the synthesis of related quinoline-based complexes often involve the reaction of the ligand with a metal salt in a suitable solvent, sometimes with the addition of a base to facilitate deprotonation if required. However, without specific experimental data for this compound, any proposed synthetic routes would be purely speculative.

Structural Analysis of Coordination Geometries and Bonding Interactions

A thorough structural analysis, typically achieved through single-crystal X-ray diffraction and supported by spectroscopic techniques (IR, NMR, UV-Vis), is crucial for determining the precise coordination geometry and the nature of bonding interactions within a metal complex. As of the latest review of scientific databases, no crystal structures or detailed spectroscopic analyses of metal complexes containing this compound as a ligand have been reported. Such studies would be invaluable in confirming the ligand's denticity and chelation modes in the solid state.

Catalytic Applications of Metal-3-(Quinolin-8-yloxy)propan-1-amine Complexes

The catalytic potential of metal complexes is often a primary driver for their synthesis and study. Quinoline-based ligands have been shown to be effective in various catalytic transformations. For instance, palladium complexes with quinoline-based ligands have been utilized in C-H bond activation and chlorination reactions. Similarly, rhodium complexes have demonstrated activity in C-H functionalization.

However, a comprehensive search of the chemical literature reveals no specific studies on the catalytic applications of metal complexes derived from this compound. The investigation into the catalytic activity of such complexes in reactions like cross-coupling, oxidation, reduction, or polymerization represents a completely unexplored research avenue.

Potential Role in Homogeneous and Heterogeneous Catalysis (e.g., Aerobic Oxidation of Amines)

The aerobic oxidation of amines is a critical transformation in organic synthesis, and metal complexes are often employed as catalysts to facilitate this reaction. Quinoline-based ligands are known to coordinate with various transition metals, such as copper and ruthenium, to form catalytically active species. researchgate.netmdpi.com In principle, the this compound ligand could act as a bidentate or tridentate ligand, coordinating to a metal center through the quinoline nitrogen, the ether oxygen, and the terminal amine nitrogen.

This coordination could, in theory, support a catalytic cycle for aerobic amine oxidation. However, a detailed search of the scientific literature did not yield any studies that specifically employ metal complexes of this compound for this or any other catalytic transformation. The reactivity and efficacy of such a complex would depend on various factors, including the choice of metal, the coordination geometry, and the reaction conditions, none of which have been reported for this specific ligand.

Exploration of Other Potential Organometallic Catalysis Mediated by Quinoline-Based Ligands

The broader field of organometallic catalysis has seen the successful application of various quinoline-containing ligands. For instance, chiral quinoline-based ligands have been instrumental in the development of asymmetric catalysis for carbon-carbon bond formation, allylic reactions, and cycloadditions. researchgate.net Furthermore, quinoline derivatives have been utilized in transition metal-catalyzed C-H activation and functionalization, a powerful tool for the synthesis of complex molecules. rsc.orgresearchgate.net

Given its structure, this compound could potentially be explored in similar catalytic systems. The presence of both a soft quinoline nitrogen donor and a hard amine donor could offer unique electronic and steric properties to a metal catalyst. However, at present, there are no published reports of its use in these or other organometallic catalytic reactions.

Potential for Supramolecular Assembly and Advanced Material Design through Coordination Interactions

Supramolecular chemistry often utilizes directional coordination bonds to construct complex, functional architectures. Quinoline derivatives have been employed as building blocks in the self-assembly of coordination polymers and other supramolecular structures. rsc.orgnih.gov The ability of the quinoline nitrogen to coordinate with metal ions, often in concert with other donor groups, allows for the formation of predictable and stable assemblies.

The ligand this compound possesses the necessary functionalities to participate in such assemblies. The flexible propyloxy-amine chain could allow for the formation of various coordination modes, potentially leading to the generation of one-, two-, or three-dimensional coordination polymers with interesting topologies and properties. These materials could have potential applications in areas such as gas storage, sensing, or catalysis. Nevertheless, the scientific literature does not currently contain any examples of supramolecular structures or advanced materials that have been designed or synthesized using this compound as a ligand.

Derivatization Strategies and Analogue Synthesis

Modification of the Propane-1-amine Side Chain

The primary amine group on the propyloxy side chain is a versatile functional handle for a wide array of chemical transformations, including alkylation, acylation, and the formation of various nitrogen-containing derivatives.

The primary amine of 3-(Quinolin-8-yloxy)propan-1-amine is nucleophilic and readily undergoes alkylation with alkyl halides or other suitable alkylating agents to yield secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Acylation of the primary amine to form amides is a common and straightforward transformation. This is typically achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction with an acyl chloride, such as benzoyl chloride, in the presence of a base like triethylamine, would yield the corresponding N-benzoyl derivative. These reactions are fundamental in medicinal chemistry for modifying a compound's pharmacokinetic properties. While specific examples for this compound are not prevalent in cited literature, the synthesis of amides from the closely related 8-aminoquinoline (B160924) is well-documented, proceeding via the reaction of the aminoquinoline with acyl chlorides generated in situ from carboxylic acids and oxalyl chloride. researchgate.net This established reactivity pattern for the amino group on the quinoline (B57606) ring supports the feasibility of similar transformations on the terminal amine of the side chain.

Beyond simple amides, the primary amine allows for the synthesis of a diverse range of nitrogen-containing functional groups. The synthesis of urea (B33335) derivatives is a particularly notable strategy. This can be accomplished through several synthetic routes. organic-chemistry.orgnih.gov A common method involves the reaction of the primary amine with an isocyanate. nih.gov Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole, followed by the addition of another amine, can generate unsymmetrical ureas. nih.gov

Research on related quinoline compounds has demonstrated the synthesis of complex urea derivatives. For example, 8-aminoquinoline has been converted into urea derivatives by reaction with 2,2,2-trichloroethyl carbonochloridate (B8618190) followed by treatment with another amine. nih.gov Another approach involves the reaction of amines with carbon dioxide in the presence of catalysts to form ureas, representing a greener alternative. unipr.it The primary amine of this compound is expected to undergo these reactions to produce a library of urea-based analogues. Other nitrogen-containing derivatives, such as sulfonamides and thioureas, can also be synthesized from the primary amine via reaction with sulfonyl chlorides and isothiocyanates, respectively.

Substituent Effects and Functionalization on the Quinoline Ring System

The quinoline ring is an aromatic system that can undergo various substitution reactions. The nature and position of the existing 8-oxypropanamine substituent influence the regioselectivity of these transformations.

The quinoline ring can undergo electrophilic aromatic substitution, although the conditions required can be harsh. The electron-donating nature of the 8-alkoxy group directs incoming electrophiles primarily to the C5 and C7 positions of the benzene (B151609) ring portion of the quinoline system. Halogenation is a key example of this type of functionalization.

A metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has been developed. rsc.org This method uses trihaloisocyanuric acid as the halogen source and has been successfully applied to alkoxy quinolines, providing the C5-halogenated product exclusively in good to excellent yields. rsc.org This suggests that this compound could be selectively halogenated at the C5 position under these mild conditions. Bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-methoxyquinoline, has been shown to yield 5-bromo and 5,7-dibromo derivatives, further supporting the feasibility of introducing halogens onto the quinoline core. researchgate.net

Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline confirm that the reaction is most likely to occur at positions 5 and 7. researchgate.net This provides a predictive framework for the functionalization of the this compound scaffold.

Table 1: Examples of Halogenation Reactions on 8-Substituted Quinolines

| Starting Material | Reagent | Position of Halogenation | Product | Reference |

| 8-Alkoxyquinoline | Trichloroisocyanuric acid (TCCA) | C5 | 5-Chloro-8-alkoxyquinoline | rsc.org |

| 8-Alkoxyquinoline | Tribromoisocyanuric acid (TBCA) | C5 | 5-Bromo-8-alkoxyquinoline | rsc.org |

| 8-Methoxyquinoline | Bromine (Br₂) | C5 | 5-Bromo-8-methoxyquinoline | researchgate.net |

| 8-Hydroxyquinoline | Bromine (Br₂) | C5, C7 | 5,7-Dibromo-8-hydroxyquinoline | researchgate.net |

The pyridine (B92270) ring of the quinoline system is electron-deficient and can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. A notable example of such a transformation is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. Research has shown that nitro-activated quinoline derivatives can undergo VNS, where a nucleophile displaces a hydrogen atom, typically at a position ortho or para to the nitro group. nih.gov For instance, 8-nitroquinoline (B147351) reacts with the potassium salt of 9H-carbazole to yield 9-(8-nitroquinolin-7-yl)-9H-carbazole. nih.gov

While this compound itself is not activated towards nucleophilic substitution in the same manner as a nitroquinoline, this methodology highlights a potential pathway for functionalization if an electron-withdrawing group were to be introduced onto the quinoline ring. Such multi-step synthetic sequences could provide access to a wider range of structurally diverse analogues.

Development of Hybrid and Fused Quinoline Systems via Chemical Transformations

The this compound scaffold can serve as a precursor for the construction of more complex molecular architectures, including hybrid molecules and fused heterocyclic systems. For example, the primary amine could be used as a handle to link the quinoline moiety to other pharmacophores, creating hybrid compounds with potentially dual biological activities.

Furthermore, the quinoline ring itself can participate in annulation reactions to form fused polycyclic systems. While specific examples starting from this compound are not described in the reviewed literature, general methods for the synthesis of fused quinoline derivatives are well-established. These often involve intramolecular cyclization reactions of appropriately substituted quinoline precursors. researchgate.net For example, the synthesis of thieno[2,3-c]quinolines can be achieved from arylaldehyde and arylamine derivatives. researchgate.net By first modifying the quinoline ring of this compound or its derivatives to introduce reactive functionalities, subsequent cyclization reactions could lead to novel fused heterocyclic systems.

Combinatorial Chemistry and High-Throughput Synthesis of Structural Analogues

Combinatorial chemistry, in conjunction with high-throughput synthesis and screening, has emerged as a powerful strategy for the rapid generation of large, structurally diverse libraries of compounds. This approach has been instrumental in the discovery and optimization of novel therapeutic agents by systematically exploring the chemical space around a lead scaffold. In the context of quinoline-based compounds, these techniques enable the efficient synthesis and evaluation of numerous analogues, facilitating the identification of derivatives with enhanced biological activity and optimized physicochemical properties.

The core principle of combinatorial synthesis lies in the systematic and repetitive covalent connection of a set of different "building blocks" to a central molecular scaffold. For the generation of analogues of this compound, this can be envisioned through several diversification strategies, primarily focusing on modifications of the quinoline core, the propanamine side chain, and the terminal amino group.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis is a widely adopted method for generating libraries of discrete compounds in an array format, typically on a milligram scale. This technique is well-suited for the derivatization of the this compound scaffold. An efficient approach would involve the parallel synthesis of a library of alkylated guanidines from various thioisocyanates and amines. enamine.net In a three-step, one-pot procedure, a thioisocyanate can be reacted with an amine to form a thiourea (B124793) intermediate, which is then S-alkylated, and subsequently reacted with another amine to yield the final guanidine (B92328) derivative. enamine.net This methodology allows for the introduction of a wide range of structural and functional diversity.

Another strategy involves the use of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from three or more starting materials. rsc.org The Povarov reaction, a type of aza-Diels-Alder reaction, is particularly useful for the synthesis of quinoline derivatives. rsc.orgiipseries.org This reaction can be adapted for high-throughput synthesis to generate a library of quinoline analogues with various substitutions.

Solid-Phase Synthesis

Solid-phase synthesis offers several advantages for combinatorial library generation, including the simplification of reaction work-up and purification. A common strategy involves anchoring the quinoline scaffold or a precursor to a solid support, followed by sequential chemical modifications. For instance, a library of quinolinone derivatives can be prepared by immobilizing a 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid onto a resin. Subsequently, various building blocks can be introduced at the 3 and 5 positions to generate a diverse library of 3,5-disubstituted-2-oxoquinolinones.

Illustrative Combinatorial Library Design

To exemplify the application of these principles to this compound, a hypothetical combinatorial library can be designed by varying three key components: the quinoline core (R1), the linker between the quinoline ring and the terminal amine (Linker), and the substituent on the terminal amine (R2).

Table 1: Hypothetical Combinatorial Library of this compound Analogues

| Compound ID | R1 (Quinoline Substitution) | Linker | R2 (Amine Substitution) |

| A-1 | H | -O-(CH₂)₃-NH- | H |

| A-2 | 5-Chloro | -O-(CH₂)₃-NH- | H |

| A-3 | 7-Bromo | -O-(CH₂)₃-NH- | H |

| B-1 | H | -O-(CH₂)₄-NH- | H |

| B-2 | H | -O-CH₂-CH(CH₃)-CH₂-NH- | H |

| C-1 | H | -O-(CH₂)₃-NH- | Methyl |

| C-2 | H | -O-(CH₂)₃-NH- | Ethyl |

| D-1 | 5-Chloro | -O-(CH₂)₄-NH- | Methyl |

| D-2 | 7-Bromo | -O-CH₂-CH(CH₃)-CH₂-NH- | Ethyl |

This systematic variation allows for the exploration of the structure-activity relationship (SAR) of this class of compounds. High-throughput screening of such libraries against relevant biological targets can then rapidly identify lead compounds for further development. The synthesis of a focused library of 120 8-hydroxyquinoline-derived Mannich bases to study the effects of substitutions at the R5 and R7 positions demonstrates a practical application of this approach.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations using Density Functional Theory (DFT)

No published studies were identified that performed DFT calculations on 3-(Quinolin-8-yloxy)propan-1-amine. Such studies would be invaluable for understanding the molecule's fundamental electronic properties.

Geometry Optimization and Conformational Landscape Analysis

A complete understanding of the three-dimensional structure and conformational preferences of this compound through geometry optimization and conformational landscape analysis is not available in the current body of scientific literature. This analysis would typically involve the calculation of bond lengths, bond angles, and dihedral angles to identify the most stable conformers.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman Chemical Shifts)

There are no available studies that report the theoretical prediction of spectroscopic parameters such as NMR, IR, and Raman chemical shifts for this compound. These predictions, when correlated with experimental spectra, are crucial for the definitive structural elucidation of the compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

An analysis of the Frontier Molecular Orbitals (HOMO and LUMO) of this compound, which is essential for predicting its chemical reactivity, has not been reported. Data on the energies and distribution of these orbitals would provide insight into the molecule's electrophilic and nucleophilic sites.

Theoretical Analysis of Intermolecular Interactions and Binding Affinities

A theoretical examination of the non-covalent interactions that govern the behavior of this compound in various chemical and biological environments is currently not documented.

Quantification of Hydrogen Bonding Networks and Energetics

No research has been published on the quantification of hydrogen bonding networks and their energetics for this compound. This information is critical for understanding its interactions with solvents and biological macromolecules.

Investigation of Pi-Stacking and Other Aromatic Interactions

The investigation of pi-stacking and other aromatic interactions involving the quinoline (B57606) ring of this compound has not been the subject of any published computational studies. These interactions play a significant role in the molecule's aggregation behavior and its potential binding to biological targets.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Pathways

Computational chemistry provides robust methods for unraveling the complex details of reaction mechanisms, including the identification of short-lived intermediates and the characterization of high-energy transition states. For derivatives of this compound, density functional theory (DFT) has been utilized to map the potential energy surfaces of different chemical transformations. nih.gov These studies can forecast the most likely reaction pathways and offer quantitative information on activation energies.

For example, in the synthesis of various quinoline derivatives, computational models have been instrumental in examining the mechanisms of crucial bond-forming reactions. acs.org By calculating the energies of reactants, intermediates, products, and transition states, researchers can pinpoint the rate-limiting step of a reaction and comprehend how different catalysts or reaction conditions might affect the result. nih.gov A key aspect of these studies is transition state analysis, which involves finding the saddle point on the potential energy surface that connects reactants and products. The geometric and electronic characteristics of the transition state structure yield vital information about the nature of bond-breaking and bond-forming events. nih.gov

A study on the oxidation of quinoline by quinoline 2-oxidoreductase used DFT calculations to understand the oxidative hydroxylation process. nih.gov The transition state of quinoline bound to the active site was confirmed by identifying a single imaginary negative frequency. nih.gov This, along with analyses of total energy, ionicity, and molecular orbitals, supported a concerted reaction mechanism. nih.gov

Table 1: Illustrative Computational Data for a Reaction Step

| Parameter | Value |

| Activation Energy (kcal/mol) | 22.5 |

| Reaction Enthalpy (kcal/mol) | -12.8 |

| Key Bond Distance in Transition State (Å) | 1.92 |

Note: This table contains hypothetical data for illustrative purposes.

Advanced Quantum Chemical Topology Studies (e.g., Atoms in Molecules Theory (AIM), Natural Bond Orbital (NBO) Analysis)

Advanced quantum chemical topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, offer a detailed framework for analyzing the electronic structure and bonding of molecules. wikipedia.orgdergipark.org.tr These methods provide a more sophisticated understanding of electron density distribution and intermolecular interactions than simpler molecular orbital descriptions. amercrystalassn.orgwisc.edu

QTAIM, developed by Richard Bader and his group, divides a molecule's electron density into atomic basins, which allows for the characterization of chemical bonds based on the properties of the electron density at what are known as bond critical points. wikipedia.org This can clarify the nature of both covalent and non-covalent interactions within this compound and its complexes. mdpi.com

NBO analysis, on the other hand, simplifies the complex many-electron wavefunction into a more intuitive chemical picture of localized bonds, lone pairs, and atomic orbitals. wisc.edu This method is especially useful for quantifying charge transfer, hyperconjugative interactions, and steric effects. dergipark.org.trresearchgate.net For this compound, NBO analysis can shed light on how the electronic properties of the quinoline ring affect the reactivity of the propan-1-amine side chain and vice-versa. A study on (5-chloro-quinolin-8-yloxy) acetic acid used NBO analysis to investigate the electronic delocalization in its different conformers. scirp.org

Table 2: Representative NBO Analysis Parameters for a Model System

| Interaction | Stabilization Energy (kcal/mol) |

| LP(N) -> σ(C-O) | 2.5 |

| π(C=C) -> π(C=N) | 6.2 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can create a detailed picture of conformational changes, molecular flexibility, and the impact of the surrounding environment, such as a solvent. researchgate.net

For a flexible molecule like this compound, exploring its extensive conformational space is essential for understanding its biological activity. MD simulations can pinpoint the most stable conformations and the energy barriers that separate them. This information is crucial for predicting how the molecule might interact with a biological target. nih.gov

Table 3: Conformational Analysis from MD Simulations

| Dihedral Angle | Most Populated Range (degrees) |

| C-O-C-C | 165-175 |

| O-C-C-C | 55-65 |

| C-C-C-N | 170-180 |

Note: This table contains hypothetical data for illustrative purposes.

Strategic Applications in Synthetic Organic Chemistry

3-(Quinolin-8-yloxy)propan-1-amine as a Versatile Building Block in Organic Synthesis

The unique architecture of this compound makes it a valuable and versatile building block for organic chemists. The molecule possesses several key reactive sites: the quinoline (B57606) ring system, the ether linkage, and the primary amine group. This multi-functional nature allows for a wide array of chemical transformations, enabling its incorporation into a multitude of more complex molecular structures.

The quinoline core, a fused aromatic heterocycle containing nitrogen, is a well-established pharmacophore and a privileged structure in medicinal chemistry. researchgate.netresearchgate.net It can undergo various modifications, including electrophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.net The primary amine of the propan-1-amine side chain serves as a nucleophile and a convenient handle for amide bond formation, reductive amination, and the introduction of diverse substituents. The ether linkage, while generally stable, can also be a site for chemical modification under specific conditions. This combination of reactive functionalities in a single molecule allows for a modular approach to synthesis, where different parts of the molecule can be independently or sequentially modified to create a library of new compounds.

Contribution to Scaffold Diversity Generation and Chemical Space Exploration

The exploration of chemical space is a cornerstone of modern drug discovery and materials science. The ability to generate a wide variety of molecular scaffolds from a single, readily accessible starting material is highly desirable. This compound is well-suited for this purpose. Its inherent functionality allows for the rapid generation of diverse molecular frameworks.

For instance, the primary amine can be reacted with a vast library of aldehydes, ketones, carboxylic acids, and sulfonyl chlorides to produce a wide range of derivatives. Furthermore, the quinoline nucleus can be functionalized at various positions, leading to another dimension of structural diversity. This capacity to readily create a multitude of analogues with varied steric and electronic properties from a common precursor makes this compound a valuable tool for exploring the structure-activity relationships of new chemical entities. While specific high-throughput screening libraries based on this compound are not yet widely reported, its potential for such applications is clear.

Utility in the Construction of Complex Heterocyclic Systems and Advanced Intermediates

The construction of complex heterocyclic systems is a central theme in organic synthesis, as these scaffolds are prevalent in natural products and pharmaceuticals. The structure of this compound provides a foundation for the synthesis of more elaborate heterocyclic architectures.

The primary amine can serve as a key nucleophile in cyclization reactions to form new rings. For example, reaction with appropriate bifunctional electrophiles could lead to the formation of novel polycyclic systems incorporating the quinoline moiety. While specific examples detailing the use of this compound in the construction of complex heterocycles are not extensively documented in peer-reviewed literature, the reactivity of the terminal amine is analogous to that seen in the synthesis of other complex nitrogen-containing heterocycles. researchgate.net The compound can be considered an advanced intermediate, primed for elaboration into more structurally complex targets. A patent has described related 8-(aminoalkoxy)quinoline derivatives as intermediates in the synthesis of 5-HT6 receptor antagonists, highlighting the utility of this class of compounds in accessing biologically active molecules. google.com

Applications in Luminescence Chemistry and Polymerization Reactions

Quinoline and its derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence. researchgate.net These properties are often tunable by modifying the substituents on the quinoline ring. The incorporation of the this compound moiety into larger systems could lead to new luminescent materials. The amine group provides a convenient point of attachment for chromophores or other photoactive units, and the quinoline core can act as a light-emitting component. While specific studies on the luminescence of polymers or materials derived directly from this compound are limited, the general photophysical properties of quinoline derivatives suggest this is a promising area for future research. researchgate.net

Similarly, the bifunctional nature of this compound, with its primary amine and the potential for functionalization on the quinoline ring, makes it a candidate as a monomer in polymerization reactions. The amine group can participate in step-growth polymerization processes, such as the formation of polyamides or polyimides. The resulting polymers would incorporate the rigid and potentially photoactive quinoline unit into their backbone, which could impart unique thermal, mechanical, and optical properties to the material.

Role in the Development of New Materials and Industrial Chemical Processes

The potential applications of this compound extend to the development of new materials and the optimization of industrial chemical processes. As a versatile intermediate, it can be used in the synthesis of a variety of organic materials, including those with applications in electronics, sensing, and coatings. The quinoline moiety can impart desirable properties such as thermal stability, charge transport capabilities, and the ability to coordinate with metal ions.

Structure Reactivity and Structure Interaction Relationships: a Chemical Perspective

Influence of Quinoline (B57606) Ring Substituents on Reaction Selectivity and Rates

The quinoline ring system is a versatile scaffold in chemical synthesis, and the nature and position of substituents on this ring profoundly influence the selectivity and rates of its reactions. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density at various positions on the ring, thereby directing the course of electrophilic or nucleophilic attack. For instance, the precise placement of a directing group can enable the functionalization of otherwise unreactive C-H bonds, a significant challenge in synthetic chemistry. researchgate.net

Studies on related quinoline systems have demonstrated that activating inert C-H bonds for reactions like olefination can be achieved with high regioselectivity by carefully choosing templates and reaction conditions. researchgate.net The inherent electronic differences between various positions on the quinoline ring are often subtle, making selective functionalization, particularly at positions remote from the nitrogen atom like C6 and C7, a difficult task. researchgate.net The development of novel catalytic methods, such as the ruthenium-catalyzed three-component deaminative coupling, provides efficient pathways to synthesize 2,3-disubstituted quinoline derivatives, showcasing how catalyst choice can overcome inherent reactivity patterns. nih.gov

The introduction of various substituents can also be achieved through nucleophilic substitution reactions on appropriately activated quinoline precursors. For example, 4-chloro-3-nitro-2-quinolones can react with a range of nucleophiles to yield 4-amino-, 4-fluoro-, and 4-alkoxy-3-nitroquinolones, with the outcome sometimes depending on the basicity of the catalyst used. researchgate.net

Table 1: Examples of Substituent Effects on Quinoline Reactivity

| Precursor/Substrate | Reagent/Catalyst | Product Type | Observation | Reference |

| Quinoline | Pd(MeCN)2Cl2 / Ac-l-Leu-OH | C7-olefinated quinoline | Template-directed C-H functionalization at a remote position. | researchgate.net |

| Anilines, Aldehydes, Allylamines | (PCy3)2(CO)RuHCl | 2,3-disubstituted quinoline | Efficient three-component coupling to build the quinoline core. | nih.gov |

| 4-Chloro-3-nitro-2-quinolones | Sodium azide, Amines, Thiols | 4-substituted-3-nitroquinolones | Nucleophilic substitution to introduce diverse functional groups. | researchgate.net |

Impact of Linker Length and Ethereal Oxygen Position on Chemical Interactions and Conformation

In related systems, the side chain's nature has been shown to be crucial for biological activity and chemical interactions. For instance, in a series of benzo- and tetrahydrobenzo-[h]quinoline derivatives, a flexible (dimethylamino)ethylcarboxamide side chain was incorporated to facilitate DNA intercalation. nih.gov The length and composition of this linker dictate the optimal positioning of the quinoline moiety within a biological target, such as the minor groove of a DNA helix or the active site of an enzyme.

The ethereal oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, further influencing the compound's conformational preferences and intermolecular interactions. The specific placement at the 8-position of the quinoline ring orients the propanamine side chain in a particular spatial arrangement relative to the quinoline nitrogen. This geometry is critical in the formation of metal complexes, where the 8-oxy-quinoline moiety can act as a bidentate ligand, chelating metal ions through the quinoline nitrogen and the ethereal oxygen. The stability and reactivity of such complexes are directly tied to the conformational freedom of the linker.

Steric and Electronic Effects Governing Reactivity and Recognition in Chemical Systems

The reactivity and recognition capabilities of 3-(Quinolin-8-yloxy)propan-1-amine are governed by a combination of steric and electronic effects. The quinoline ring itself is an electron-deficient aromatic system due to the presence of the nitrogen atom. This influences its reactivity towards nucleophiles and its ability to engage in π-stacking interactions.

Research on gold(III) complexes with 8-substituted quinoline ligands highlights the importance of both steric bulk and the electronic nature of the substituent at the 8-position. nih.gov These factors modulate the stability of the resulting metal complexes and their interactions with biological molecules. nih.gov A bulkier substituent near the coordination site can hinder the approach of other molecules, while the electronic properties of the donor atom at this position can fine-tune the strength of the metal-ligand bond. nih.gov

The terminal primary amine group of the propanamine linker is a key functional group, acting as a nucleophile, a base, and a hydrogen bond donor. Its reactivity is influenced by the electronic effects transmitted through the ether linkage from the quinoline ring. The steric environment around this amine, dictated by the conformation of the three-carbon chain, will also affect its accessibility for chemical reactions and intermolecular recognition events, such as salt formation or interaction with a biological receptor site.

Role of Planar Structures and Extended Conjugation Systems in Intercalation and Chemical Interactions

The planar, aromatic nature of the quinoline ring is a defining feature that enables it to participate in specific types of non-covalent interactions, most notably intercalation. Intercalation is the insertion of a planar molecule between the base pairs of a DNA double helix. This mode of binding is a key mechanism for the action of many anticancer and antimicrobial agents.

Studies on novel benzo- and tetrahydrobenzo-[h]quinoline derivatives have shown that these planar systems can act as DNA-intercalating agents. nih.gov The extended π-system of the aromatic core is crucial for the stabilizing π-stacking interactions with the DNA bases. The planarity of the intercalating moiety is a prerequisite for effective insertion into the DNA helix. In this context, the saturated, and therefore non-planar, tetrahydrobenzo[h]quinolines were found to be less effective DNA intercalators than their planar benzo[h]quinoline (B1196314) counterparts, although they exhibited higher cytotoxicity through potentially different mechanisms. nih.gov

The extended conjugation within the quinoline system also influences its photophysical properties, such as absorption and fluorescence. Macrocyclic systems built from multiple quinoline units, for example, exhibit unique fluorescence behavior upon protonation or metal complexation, a property that is directly linked to the extended π-electron system of the entire structure. researchgate.net

Table 2: Interaction Modes of Planar Quinoline Systems

| Compound Class | Interaction Target | Primary Interaction Type | Key Structural Feature | Reference |

| Benzo[h]quinolines | Calf Thymus DNA | Intercalation | Planar aromatic ring system | nih.gov |

| Tetrahydrobenzo[h]quinolines | Calf Thymus DNA | Weaker intercalation | Non-planar, saturated ring | nih.gov |

| TEtraQuinoline (TEQ) Macrocycles | Protons, Zn(II) ions | Coordination | Extended conjugation, pre-organized cavity | researchgate.net |

Investigation of Chiral Aspects in Synthetic Transformations Involving Amine Centers

The structure of this compound itself is achiral. However, the introduction of substituents on the propanamine linker or the quinoline ring can create chiral centers, leading to the existence of enantiomers. Furthermore, synthetic transformations involving the terminal amine center can proceed through chiral intermediates or be influenced by chiral catalysts, leading to stereoselective outcomes.

The development of asymmetric synthesis is a major focus in modern chemistry, aiming to control the three-dimensional arrangement of atoms in a molecule. For quinoline-containing compounds, the use of chiral ligands and templates is a known strategy to achieve enantioselective C-H functionalization. researchgate.net For instance, chiral amino acids have been employed as ligands in palladium-catalyzed reactions to induce stereoselectivity. researchgate.net

While specific studies on the chiral synthesis of this compound derivatives are not detailed in the provided context, the principles of asymmetric synthesis are broadly applicable. Reactions that create a new stereocenter at the α- or β-position to the amine, or transformations of the amine itself using chiral reagents, would necessitate an investigation into the chiral aspects of the molecule. The synthesis of enantiomerically pure forms of such derivatives would be crucial if the intended application, for example in medicinal chemistry, is stereospecific. The spatial arrangement of substituents can dramatically affect how a molecule interacts with a chiral environment, such as a protein binding site.

Q & A

Q. What are the standard synthetic routes for 3-(Quinolin-8-yloxy)propan-1-amine, and what key reaction parameters influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions between quinolin-8-ol derivatives and propan-1-amine precursors. For example, tin or indium chlorides can catalyze the formation of quinolin-8-amine derivatives via cyclization of N-propargyl aniline intermediates under mild conditions (60–80°C, 12–24 hr), achieving yields of 65–80% . Critical parameters include solvent polarity (e.g., DMF vs. THF), stoichiometry of the amine precursor, and temperature control to minimize side reactions like over-alkylation.

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

- X-ray crystallography : Using programs like SHELX for refinement ensures accurate determination of bond lengths, angles, and ring critical points. For example, bond critical point analysis at the B3LYP/6-311++G(d,p) level can resolve conformational ambiguities in the quinoline-propanamine linkage .

- Spectroscopy : H/C NMR confirms proton environments (e.g., shifts at δ 7.8–8.5 ppm for quinoline protons), while HRMS validates molecular ion peaks (e.g., [M+H] at m/z 229.12) .

Q. How can researchers validate the purity of this compound for pharmacological studies?

Purity assessment requires HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Comparative analysis against reference standards (e.g., EP impurities like desfluoro derivatives) ensures <98% purity. Residual solvents (e.g., DCM) should be quantified via GC-MS .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved across studies?

Discrepancies often arise from variations in assay conditions (e.g., receptor binding vs. cellular uptake). For example, competitive binding assays for NPY Y4 receptors require strict control of pH (7.4) and ionic strength to avoid false positives. Cross-validation using orthogonal methods (e.g., SPR for affinity vs. radiolabeled tracer uptake in vivo) is critical .

Q. What computational strategies are recommended for predicting the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions between the quinoline moiety and hydrophobic receptor pockets (e.g., Aβ plaques).

- MD simulations : Analyze stability of the propanamine linker in aqueous environments (TIP3P water model) to predict blood-brain barrier permeability .

Q. How should researchers design in vivo studies to assess neuropharmacological potential?

Prioritize radiolabeled analogs (e.g., F derivatives) for PET imaging. Key parameters include:

- Lipophilicity : LogP < 2.5 to enhance brain uptake.

- Clearance kinetics : Compare brain-to-blood ratios at 30 vs. 60 min post-injection to optimize imaging windows. For example, N-(3-[F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine shows faster clearance than [F]F-537-Tz, improving contrast .

Q. What are best practices for resolving crystallographic disorder in the propanamine side chain?

Apply twin refinement in SHELXL (HKLF5 format) and use restraints for thermal parameters (e.g., SIMU/DELU). For severe disorder, alternate conformations can be modeled with occupancy ratios refined against Fo-Fc maps .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis while maintaining regioselectivity?

Use flow chemistry with immobilized catalysts (e.g., Pd/C packed beds) to control exothermic reactions. Monitor regioselectivity via in-line FTIR to detect intermediates (e.g., quinoline N-oxide byproducts) and adjust residence time dynamically .

Q. What analytical workflows are suitable for detecting degradation products under physiological conditions?

- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze via LC-QTOF-MS.

- Stability-indicating assays : Identify hydrolytic cleavage products (e.g., quinoline-8-ol) using extracted ion chromatograms (EIC) with ±5 ppm mass accuracy .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

Re-evaluate protonation states (e.g., the propanamine group’s pKa ~9.5) using COSMO-RS solvation models. Adjust docking scoring functions (e.g., include entropy penalties for flexible side chains) to align with SPR-derived KD values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products